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Compound of Interest

Compound Name: NA-1-157

Cat. No.: B12371412 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to improve

the accuracy of kinetic parameter determination for the novel carbapenem, NA-1-157.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NA-1-157 against carbapenemases?

A1: NA-1-157 acts as a potent inhibitor of various carbapenemases, particularly class D

enzymes like OXA-23, OXA-48, and the class A enzyme GES-5.[1][2][3] Its mechanism is often

dual-acting, involving both a significantly reduced rate of acylation and a severely impaired

deacylation process.[1][4] This leads to a long residence time of the acyl-enzyme intermediate,

effectively sequestering the enzyme.[4] The presence of a C5α-methyl group in NA-1-157 is

crucial for this inhibitory activity, as it can create steric clashes within the active site of the

enzyme.[3][5]

Q2: How does the kinetic profile of NA-1-157 differ from commercial carbapenems like

meropenem and imipenem?

A2: Compared to meropenem and imipenem, which are typically good substrates for

carbapenemases, NA-1-157 exhibits a markedly different kinetic profile. It generally has a

much lower turnover rate (kcat) and a catalytic efficiency (kcat/Km) that is several folds lower.

[3] For instance, the acylation rate of OXA-48 by NA-1-157 is 10,000- to 36,000-fold slower
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than that of commercial carbapenems.[3][5] Similarly, the deacylation rate for the OXA-23-NA-
1-157 complex is over 2,000-fold slower than with meropenem.[1][4]

Q3: What are the key kinetic parameters to determine for NA-1-157 and what do they signify?

A3: The key kinetic parameters include:

Km or Ks (Michaelis or dissociation constant): Represents the concentration of NA-1-157 at

which the reaction rate is half of the maximum. A lower value indicates a higher binding

affinity.

kcat (turnover number): Represents the number of substrate molecules converted to product

per enzyme molecule per unit of time. For an inhibitor like NA-1-157, this value is expected

to be very low.

kinact or kNA-1-157 (inactivation rate constant): The maximum rate of enzyme inactivation at

a saturating concentration of the inhibitor.

KI (inhibition constant): The concentration of inhibitor required to produce half-maximum

inhibition.

k2 (acylation rate constant) and k3 (deacylation rate constant): These represent the rates of

the formation and breakdown of the acyl-enzyme intermediate, respectively. For NA-1-157,

k3 is typically extremely slow.
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Issue Potential Cause Recommended Solution

High variability in measured

Km/KI values.

Instability of NA-1-157 in

solution. Inaccurate

determination of NA-1-157

concentration. Presence of

competing substrates or

inhibitors in the assay buffer.

Prepare fresh solutions of NA-

1-157 for each experiment.

Verify the concentration of NA-

1-157 stock solution

spectrophotometrically. Ensure

high purity of all assay

components and use a

consistent buffer system.

Observed reaction progress

curves do not fit standard

Michaelis-Menten kinetics.

NA-1-157 may exhibit a multi-

step inhibition mechanism

(e.g., initial reversible binding

followed by irreversible

inactivation). The enzyme

concentration may be too high,

leading to significant ligand

depletion.

Use progress curve analysis

software that can fit to more

complex models, such as

those for slow-binding

inhibitors or covalent

inactivators.[2] Ensure that the

enzyme concentration is

significantly lower than the KI

value to maintain steady-state

conditions.[6]

Difficulty in determining the

deacylation rate (k3).

The deacylation rate is

extremely slow, making it

difficult to measure within a

typical experimental timeframe.

[1]

Employ long-duration

experiments, potentially

monitoring for several hours or

even days. Utilize techniques

such as mass spectrometry to

directly observe the

regeneration of the free

enzyme over time. Report the

deacylation rate as an upper

limit if precise measurement is

not feasible.

Inconsistent acylation rates

(k2) observed.

NA-1-157 can exhibit biphasic

acylation, with both a fast and

a slow phase.[2]

Utilize a stopped-flow

instrument to capture the initial

fast phase of the reaction.[2]

Analyze the progress curves

using a double exponential
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equation to determine the rate

constants for both the fast and

slow phases.

Discrepancy between kinetic

data and antimicrobial

susceptibility testing (MIC)

results.

Factors other than enzyme

inhibition, such as drug

permeability, efflux pumps, or

binding to penicillin-binding

proteins (PBPs), can influence

MIC values.[2]

Perform cellular assays to

investigate drug uptake and

efflux. Conduct competition

binding assays with purified

PBPs to assess the affinity of

NA-1-157 for its ultimate

targets.

Quantitative Data Summary
Table 1: Kinetic Parameters for the Interaction of NA-1-157 and Meropenem with OXA-23

Carbapenemase[1][4]

Parameter NA-1-157 Meropenem

k2 (s-1) >26 ± 1 -

k3 (s-1) (9.1 ± 0.5) x 10-5 0.20 ± 0.01

Ks (μM) 2.5 ± 0.2 0.23 ± 0.03

Residence Time (min) 303 ± 17 ~0.14

Table 2: Kinetic Parameters for the Interaction of NA-1-157 with GES-5 Carbapenemase[2]

Parameter Value

kNA-1-157 (s-1) 4.1 ± 0.8

KI (μM) 14 ± 3

kNA-1-157/KI (M-1s-1) (2.9 ± 0.9) x 105

k2 fast (s-1) 99 ± 31

k2 slow (s-1) (2.6 ± 0.1) x 10-4
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Table 3: Steady-State Kinetic Parameters for the Interaction of Carbapenems with OXA-48

Carbapenemase[3]

Antibiotic kcat (s-1) Km (or Ks) (μM) kcat/Km (M-1s-1)

NA-1-157 0.0090 ± 0.0001 ≤1 (0.22 ± 0.01) ≥9,000

Meropenem 0.16 ± 0.01 ≤1 (0.07 ± 0.01) ≥160,000

Imipenem 6.7 ± 0.2 2.8 ± 0.3 2,400,000

Experimental Protocols
1. Determination of Steady-State Kinetic Parameters (kcat and Km)

This protocol is adapted from studies on the interaction of NA-1-157 with OXA-48.[3]

Objective: To determine the rate of hydrolysis of NA-1-157 by a carbapenemase under

steady-state conditions.

Methodology:

Prepare a series of concentrations of NA-1-157 in a suitable buffer (e.g., 50 mM sodium

phosphate buffer, pH 7.0).

Initiate the reaction by adding a fixed concentration of the purified enzyme to the NA-1-
157 solutions.

Monitor the hydrolysis of the β-lactam ring by observing the decrease in absorbance at a

specific wavelength (e.g., 298 nm) using a spectrophotometer.[2][3]

Calculate the initial velocity (v0) from the linear portion of the reaction progress curve.

Plot the initial velocities against the corresponding NA-1-157 concentrations.

Fit the data to the Michaelis-Menten equation to determine the values of kcat and Km.

2. Determination of Inactivation Kinetics (kinact and KI)
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This protocol is based on the investigation of GES-5 inhibition by NA-1-157.[2]

Objective: To quantify the rate of irreversible inactivation of a carbapenemase by NA-1-157.

Methodology:

Pre-incubate a fixed concentration of the enzyme with various concentrations of NA-1-157
for different time intervals.

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a

solution containing a reporter substrate (e.g., nitrocefin) to measure the residual enzyme

activity. The dilution should be sufficient to prevent further significant inactivation during

the activity measurement.

Determine the observed rate of inactivation (kobs) at each NA-1-157 concentration by

plotting the natural logarithm of the residual activity against the pre-incubation time.

Plot the kobs values against the corresponding NA-1-157 concentrations.

Fit the data to the appropriate equation for irreversible inhibition (e.g., a hyperbolic or

linear fit depending on the mechanism) to determine kinact and KI.
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Caption: General mechanism for carbapenemase inhibition by NA-1-157.
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Caption: Workflow for determining NA-1-157 kinetic parameters.
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Caption: A logical approach to troubleshooting kinetic experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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